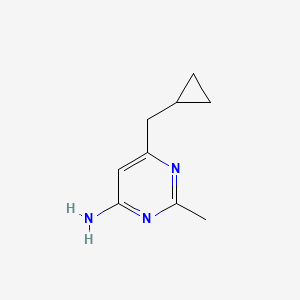

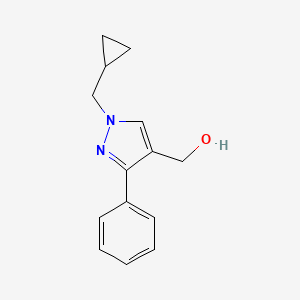

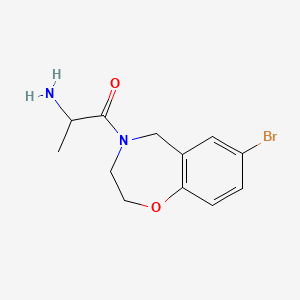

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

Cyclopropanemethanol, a compound that shares some structural similarities with your compound, is an anaesthetic . It’s also used in the preparation of other compounds such as cyclopropanecarbaldehyde, cyclopropylmethylsulfonate, and dibenzyl cyclopropylmethyl phosphate .

Synthesis Analysis

The coupling reaction of cyclopropanemethanol with alkynes has been reported to form substituted allylic alcohols . There are also methods for the preparation of cyclopropanemethanol, such as the catalytic hydrogenation of cyclopropanecarboxylic acid alkyl esters .

Molecular Structure Analysis

The molecular structure of cyclopropanemethanol, which may be similar to your compound, is represented by the SMILES string OCC1CC1 . The InChI key for cyclopropanemethanol is GUDMZGLFZNLYEY-UHFFFAOYSA-N .

Chemical Reactions Analysis

Cyclopropanemethanol can undergo a coupling reaction with alkynes to form substituted allylic alcohols . There are also various reactions involving cycloalkanes, which might be relevant to your compound .

Physical And Chemical Properties Analysis

Cyclopropanemethanol has a refractive index of n20/D 1.431 (lit.), a boiling point of 123-124 °C/738 mmHg (lit.), and a density of 0.89 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Anesthetic Properties

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol: has been identified as an anesthetic. Its cycloalkanemethanol structure contributes to its anesthetic capabilities, which could be utilized in medical procedures requiring localized anesthesia .

Synthesis of Allylic Alcohols

The compound has been used in coupling reactions with alkynes to form substituted allylic alcohols . This application is significant in the synthesis of complex organic molecules that are often found in pharmaceuticals and agrochemicals .

Spectroscopy and Physical Chemistry Research

The microwave spectrum of this compound has been recorded, and its rotational constants and dipole moment have been determined. These properties are essential for understanding the behavior of molecules in various states and can be applied in fields like atmospheric chemistry and physical chemistry .

Pharmaceutical Intermediates

A chemoenzymatic method has been developed using Pseudomonas fluorescens lipase for the synthesis of important pharmaceutical intermediates, showcasing the compound’s role in facilitating efficient and selective chemical transformations .

Catalytic Synthesis of Methanol

While not directly related to the compound , the catalytic synthesis of methanol from synthesis gas is a significant area of research. Given the structural similarity, there is potential for (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol to be involved in similar catalytic processes, contributing to the circular economy chemical synthesis .

Drug Discovery and Development

The cyclopropyl group, a key feature of this compound, plays a crucial role in drug discovery and development. The presence of the cyclopropyl ring can influence the biological activity of pharmaceuticals, making it a valuable moiety in medicinal chemistry .

Organic Synthesis Building Blocks

Compounds like (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol serve as building blocks in organic synthesis. They can be used to construct more complex molecules, which are essential in developing new materials, catalysts, and active pharmaceutical ingredients .

Analytical Chemistry Applications

Due to its unique chemical structure, this compound can be used in analytical chemistry to develop new methods for substance detection and quantification. Its properties may allow for the creation of novel sensors or indicators for chemical analyses .

Safety and Hazards

Propriétés

IUPAC Name |

[1-(cyclopropylmethyl)-3-phenylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9,11,17H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUYZGSHHLPNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)

![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)

![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)